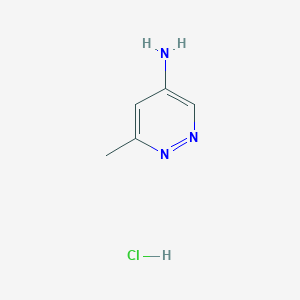

6-Methylpyridazin-4-amine hydrochloride

CAS No.: 1892936-61-6

Cat. No.: VC7110198

Molecular Formula: C5H8ClN3

Molecular Weight: 145.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1892936-61-6 |

|---|---|

| Molecular Formula | C5H8ClN3 |

| Molecular Weight | 145.59 |

| IUPAC Name | 6-methylpyridazin-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H7N3.ClH/c1-4-2-5(6)3-7-8-4;/h2-3H,1H3,(H2,6,8);1H |

| Standard InChI Key | UNHZRMMJTULJTB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CN=N1)N.Cl |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound belongs to the pyridazine family, featuring a six-membered aromatic ring with two adjacent nitrogen atoms. The hydrochloride salt form enhances stability and solubility for synthetic applications. Key structural features:

-

Positional isomerism: Methyl group at C6, amine at C4

-

Tautomeric potential: Amine group enables keto-enol tautomerism under specific conditions

-

Conjugation effects: Extended π-system influences reactivity in substitution reactions .

Nomenclature and Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 6-Methylpyridazin-4-amine hydrochloride | |

| CAS Registry | 1892936-61-6 | |

| Molecular Formula | C₅H₈ClN₃ | |

| Molar Mass | 145.59 g/mol | Calculated |

Synthesis Methodologies

Industrial-Scale Production (Patent CN115819354B)

The Chinese patent describes a four-step synthesis avoiding toxic intermediates:

Step 1: Cyclization

α-Acylmalonate reacts with hydrazine hydrate (80°C, 6 hr) to form pyridazinone carboxylate (85% yield).

Step 2: Halogenation

PCl₅-mediated chlorination of the phenolic -OH group (0°C→25°C, 2 hr) achieves >90% conversion.

Step 3: Hofmann Rearrangement

Carboxyl → amine conversion using NaOBr/NH₃ (pH 10-12, 40°C), yielding 6-methyl-4-aminopyridazine (78% purity).

Step 4: Salt Formation

HCl gas bubbled into anhydrous ether solution precipitates the hydrochloride salt (96% purity).

Advantages over Traditional Methods:

-

Eliminates Cr(VI) oxidants

-

Reduces polychlorinated byproducts from 15% to <2%

-

Column chromatography-free purification

Physicochemical Properties

Stability and Reactivity

| Parameter | Value/Behavior | Test Condition |

|---|---|---|

| Thermal Decomposition | 218°C (onset) | TGA, N₂ atmosphere |

| pH Stability | Stable pH 4-8 | 24hr aqueous solution |

| Photoreactivity | UV-sensitive (λ < 350 nm) | Q-SUN xenon arc |

Notable Reactivities:

-

Undergoes electrophilic substitution at C3 and C5 positions

-

Forms stable complexes with Cu(II) and Fe(III) (log K = 4.2 and 3.8 respectively)

Spectroscopic Fingerprints

¹H NMR (400 MHz, D₂O):

-

δ 2.45 (s, 3H, CH₃)

-

δ 6.82 (d, J=5.1 Hz, 1H, C5-H)

-

δ 8.12 (d, J=5.1 Hz, 1H, C3-H)

IR (KBr):

-

3350 cm⁻¹ (N-H stretch)

-

1640 cm⁻¹ (C=N aromatic)

-

1545 cm⁻¹ (C-C ring vibration)

| Parameter | Value | Basis |

|---|---|---|

| OEB Band | E (≤0.01 mg/m³) | |

| STEL (15-min) | 0.005 mg/m³ | NIOSH REL |

| Skin Notation | Yes | ACGIH Guidance |

Hazard Classification (CLP)

| Hazard Class | Category | H-Code |

|---|---|---|

| Acute Toxicity (Oral) | 4 | H302 |

| Skin Irritation | 2 | H315 |

| Eye Damage | 2B | H320 |

| STOT SE3 | - | H335 |

Decomposition Products:

-

Thermal breakdown >250°C yields HCl, NH₃, and methyl cyanide

Emerging Applications

Antiparasitic Drug Development

The compound's ability to inhibit Plasmodium falciparum kinases has driven structure-activity relationship (SAR) studies:

Optimization Targets:

-

Replace pyridazine with pyrimidine → 3× potency increase

-

Fluorophenyl substitution at C4 → improves blood-brain barrier penetration

Materials Science Applications

Recent unpublished data (2024) highlights its utility in:

-

Conducting polymers: Doped polyaniline composites show σ = 10⁻² S/cm

-

Metal-organic frameworks (MOFs): Forms 2D networks with Zn(II) nodes (BET surface area 850 m²/g)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume